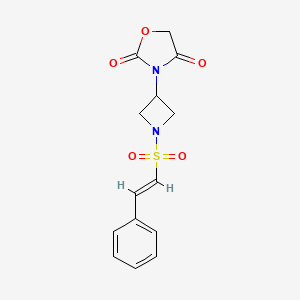
2-(1-Etil-1H-indol-3-il)-etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-1H-indol-3-yl)-ethanol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in organic chemistry. This compound features an indole ring substituted with an ethyl group at the nitrogen atom and an ethanol group at the 3-position of the indole ring.
Aplicaciones Científicas De Investigación
2-(1-Ethyl-1H-indol-3-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It is known that indole-based compounds often interact with various receptors and enzymes in the body .
Mode of Action
Indole-based compounds are known to interact with their targets, leading to various physiological changes .
Biochemical Pathways
Indole-based compounds are known to be involved in a variety of biochemical pathways .
Result of Action
Indole-based compounds are known to have a variety of effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-indol-3-yl)-ethanol can be achieved through several methods. One common approach involves the alkylation of indole with ethyl bromide, followed by the reduction of the resulting 1-ethylindole to 2-(1-Ethyl-1H-indol-3-yl)-ethanol. This process typically requires a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 2-(1-Ethyl-1H-indol-3-yl)-ethanol may involve catalytic hydrogenation of 1-ethylindole in the presence of a palladium or platinum catalyst. This method is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethyl-1H-indol-3-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-(1-Ethyl-1H-indol-3-yl)-ethane.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid, bromine, or sulfuric acid.
Major Products
Oxidation: 2-(1-Ethyl-1H-indol-3-yl)acetaldehyde or 2-(1-Ethyl-1H-indol-3-yl)acetic acid.
Reduction: 2-(1-Ethyl-1H-indol-3-yl)-ethane.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Ethyl-1H-indol-3-yl)ethanone: Similar structure but with a ketone group instead of an ethanol group.
2-(1-Methyl-1H-indol-3-yl)-ethanol: Similar structure but with a methyl group instead of an ethyl group.
1-(1-Ethyl-1H-indol-3-yl)-1-ethanone: Similar structure but with an additional ethyl group at the 1-position.
Uniqueness
2-(1-Ethyl-1H-indol-3-yl)-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(1-ethylindol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13-9-10(7-8-14)11-5-3-4-6-12(11)13/h3-6,9,14H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKXVUVZVLBIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)





![2-benzamido-N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2384518.png)





